molecular formula C6H7ClN2O2S B2545193 1-Cyclopropylpyrazole-4-sulfonyl chloride CAS No. 1781437-05-5

1-Cyclopropylpyrazole-4-sulfonyl chloride

Cat. No.: B2545193
CAS No.: 1781437-05-5
M. Wt: 206.64
InChI Key: OBXUZFCVGNBVLH-UHFFFAOYSA-N
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Description

1-Cyclopropylpyrazole-4-sulfonyl chloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and synthetic versatility .

Scientific Research Applications

1-Cyclopropylpyrazole-4-sulfonyl chloride has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropylpyrazole-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonation of pyrazoles using chlorosulfonic acid. The reaction typically requires controlled conditions, such as low temperatures (around -20 to 0°C) and the use of solvents like chloroform . Another method involves the oxidative chlorination of sulfur-containing compounds, such as thiols and sulfides, using aqueous chlorine .

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfonation processes. These processes are optimized to achieve high yields and purity of the target compound. The use of continuous flow reactors and advanced purification techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-sulfonyl chloride
  • 1-Phenylpyrazole-4-sulfonyl chloride
  • 1-Benzylpyrazole-4-sulfonyl chloride

Uniqueness

1-Cyclopropylpyrazole-4-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and overall chemical behavior compared to other pyrazole derivatives .

Properties

IUPAC Name

1-cyclopropylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-8-9(4-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXUZFCVGNBVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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